4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl acetate 4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl acetate
Brand Name: Vulcanchem
CAS No.: 511514-92-4
VCID: VC0431553
InChI: InChI=1S/C16H15NO4/c1-8-7-16(3,4)17-13-11(8)5-10(21-9(2)18)6-12(13)14(19)15(17)20/h5-7H,1-4H3
SMILES: CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C)(C)C
Molecular Formula: C16H15NO4
Molecular Weight: 285.29g/mol

4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl acetate

CAS No.: 511514-92-4

Main Products

VCID: VC0431553

Molecular Formula: C16H15NO4

Molecular Weight: 285.29g/mol

4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl acetate - 511514-92-4

CAS No. 511514-92-4
Product Name 4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl acetate
Molecular Formula C16H15NO4
Molecular Weight 285.29g/mol
IUPAC Name (9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) acetate
Standard InChI InChI=1S/C16H15NO4/c1-8-7-16(3,4)17-13-11(8)5-10(21-9(2)18)6-12(13)14(19)15(17)20/h5-7H,1-4H3
Standard InChIKey NAGYNVNZJIPDDK-UHFFFAOYSA-N
SMILES CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C)(C)C
Canonical SMILES CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C)(C)C
PubChem Compound 1573191
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator